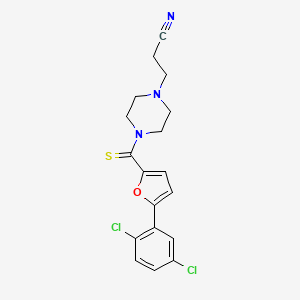

tert-butyl 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

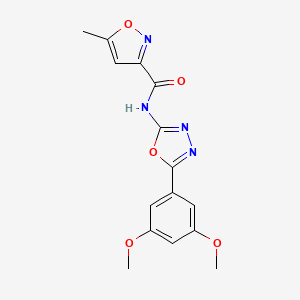

Tert-butyl 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate is a chemical compound used in scientific research. It is a synthetic derivative of flavones and has been found to possess various biological activities.

Applications De Recherche Scientifique

Synthesis and Characterization

Compounds similar to tert-butyl 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate have been synthesized and characterized to understand their structural and thermal properties. For example, the synthesis, spectral characterization, and thermal behavior of tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate provide insights into the synthetic methods and the potential for high energy density materials (Kalaivani, Malarvizhi, & Nethaji, 2012).

Electrochemical Studies

Electrochemical studies on compounds with tert-butyl groups, such as the electrochemical study of stable N-alkoxyarylaminyl radicals, offer understanding into their reversible electrochemical properties. These studies are crucial for developing materials with specific electrochemical behaviors (Miura & Muranaka, 2006).

Antioxidant Properties

Research into the electrochemical oxidation of antioxidants like tert-butylhydroquinone and tert-butyl-4-hydroxyanisole highlights the significance of tert-butyl compounds in studying antioxidant mechanisms and their potential applications in protecting against oxidative stress (Michalkiewicz, Mechanik, & Malyszko, 2004).

Polymer and Material Science

The development of processable and multichromic polymers, such as those derived from bis-3-hexylthiophene substituted 4-tert-butylphenyl quinoxaline, demonstrates the role of tert-butyl compounds in creating advanced materials with specific optical and electrochemical properties (Ozyurt, Gunbas, Durmus, & Toppare, 2008).

Catalysis and Reaction Mechanisms

Tert-butyl compounds are also explored in catalysis and reaction mechanisms, such as in iridium-catalyzed alpha-alkylation of acetates with primary alcohols and diols. These studies are vital for developing new synthetic pathways and understanding the role of tert-butyl groups in catalytic processes (Iuchi, Obora, & Ishii, 2010).

Mécanisme D'action

Target of Action

It’s worth noting that indole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation .

Mode of Action

The presence of the tert-butoxycarbonyl group suggests that it may undergo certain chemical transformations . This group has been used in synthetic organic chemistry for the direct introduction into a variety of organic compounds . The interaction of this compound with its targets could result in changes at the molecular level, potentially altering the function or activity of the target.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to be involved in a wide range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The compound could potentially affect similar pathways, leading to downstream effects on cellular functions and processes.

Result of Action

Indole derivatives, which share structural similarities with this compound, have been found to exhibit a wide range of biological activities . These activities suggest that the compound could potentially have similar effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

tert-butyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClO5/c1-21(2,3)27-19(23)12-25-15-8-9-16-18(10-15)26-11-17(20(16)24)13-4-6-14(22)7-5-13/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETNCDAROAPTAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-4-[(4-morpholin-4-ylphenyl)diazenyl]-1-phenylpyrazol-5-ol](/img/structure/B2989913.png)

![5-bromo-2-chloro-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B2989919.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2989920.png)

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2989923.png)

![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2989924.png)

![2,4,8-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2989927.png)

![2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2989930.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2989932.png)

![4-(4-fluorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2989933.png)

![4-Ethyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2989934.png)